molecular formula C19H40O2 B1604848 3-(Hexadecyloxy)propan-1-ol CAS No. 9035-85-2

3-(Hexadecyloxy)propan-1-ol

Cat. No. B1604848
CAS RN: 9035-85-2
M. Wt: 300.5 g/mol
InChI Key: YDCSFYSJEYSCBP-UHFFFAOYSA-N
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Description

3-(Hexadecyloxy)propan-1-ol is a chemical compound with the molecular formula C19H40O2 . It has an average mass of 300.520 Da and a monoisotopic mass of 300.302826 Da . It is also known by other names such as 1-Propanol, 3-(hexadecyloxy)-, and 1-O-Hexadecyl-1,3-propanediol .


Molecular Structure Analysis

The molecular structure of 3-(Hexadecyloxy)propan-1-ol consists of 19 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 .


Physical And Chemical Properties Analysis

3-(Hexadecyloxy)propan-1-ol is a solid at room temperature . It has a molecular weight of 300.53 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Activity in Hypoglycemic Agents : 3-(3-Methyl-2-pyridyl)propan-1-ol, a related structure to 3-(Hexadecyloxy)propan-1-ol, has been synthesized and studied for its potent hypoglycemic activity. Variations in the structure, such as the position of methyl and alcohol side chains and the effect of additional nuclear substitution, were investigated to understand their impact on hypoglycemic potency (Blank et al., 1979).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activity : Studies on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which include compounds structurally similar to 3-(Hexadecyloxy)propan-1-ol, reveal their antimicrobial and antioxidant activities. These compounds were tested against human pathogens like Staphylococcus aureus and Escherichia coli, and their activities were measured in terms of minimum inhibitory concentrations (Čižmáriková et al., 2020).

Applications in Material Science

  • Synthesis of Metallophthalocyanines : New metal-free and metallophthalocyanines bearing a 3-(diethylamino)phenoxy substituent were synthesized. The study reports the synthesis and characterization of these compounds, which are relevant in material science and photovoltaic applications (Acar et al., 2012).

Cardiovascular Research

  • Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research on 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to 3-(Hexadecyloxy)propan-1-ol, showed significant cardioselectivity. This has implications in developing beta-adrenoceptor blocking agents for cardiovascular diseases (Rzeszotarski et al., 1979).

Biocatalysis and Asymmetric Synthesis

  • Enzymatic Resolution in Asymmetric Synthesis : Studies on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, structurally similar to 3-(Hexadecyloxy)propan-1-ol, provide insights into the use of biocatalysts for the asymmetric synthesis of pharmaceutically important compounds (Torre et al., 2006).

Antimicrobial Agents

  • Antiseptics Against Bacteria and Fungi : The synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, structurally related to 3-(Hexadecyloxy)propan-1-ol, demonstrated their efficiency as antimicrobial agents, more effective than those currently used in medicine (Jafarov et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-hexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCSFYSJEYSCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864172
Record name 3-(Hexadecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexadecyloxy)propan-1-ol

CAS RN

9035-85-2
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecan-1-ol, propoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an inert atmosphere, e.g., nitrogen, a reactor was charged with 1,3-propanediol (4.07 kg) and NMP (30 L). The reaction was cooled to −5 to 5° C. and kept under a nitrogen atmosphere. Sodium hydride (1.07 kg, 60% in mineral oil) was cautiously added portion-wise. After the addition was complete, the reaction was stirred at room temperature for an additional 2 hours. A solution of hexadecyl methanesulfonate 4 (4.39 kg) dissolved in NMP (10 L) was added slowly to the reaction mixture at 20 to 55° C. The resulting solution was stirred for 12 to 28 hours at 20 to 35° C. The reaction was monitored by GC-MS and was considered complete when the conversion rate was ≧95%. The reaction mixture was cooled down to −5 to 5° C. and slowly diluted with water (15 L). The reaction was extracted with ethyl acetate (2×25 L). The organic phase was washed with water (20 L), dried over Na2SO4 and concentrated to give a brown oil. The crude product was dissolved in methanol (20 L) and aged at 20 to 30° C. for 12 hours. The resulting solid impurities were filtered and discarded and the filtrate was concentrated. Acetonitrile (40 L) was added to the concentrate and the mixture was aged 5 to 15° C. for 16 hours. The solid was filtered and dried at 25 to 30° C. to afford 5 as a white solid (3.1 kg, 77%). Typical HPLC (AUC) purity was >95%. 1H-NMR was consistent with structure.
Quantity
4.07 kg
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two
Quantity
4.39 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 L
Type
solvent
Reaction Step Four
Name
Quantity
15 L
Type
solvent
Reaction Step Five
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
KY Hostetler, RJ Rybak, JR Beadle… - Antiviral Chemistry …, 2001 - journals.sagepub.com
… (1987) and 3-hexadecyloxy-propan-1-ol was prepared as previously described by Kini et al. (1997a). All other reagents were obtained from Aldrich Chemical Co. …
Number of citations: 35 journals.sagepub.com
G Haufe, A Burchardt - Synthesis, 2002 - thieme-connect.com
Racemic 2-fluoro-2-(hexadecyloxymethyl)-3-methoxypropan-1-ol (15a) and its octadecyl homologue 15b were synthesized from ethyl 2-(hexadecyloxymethyl) acrylate (8a) and its …
Number of citations: 7 www.thieme-connect.com
H Choo, JR Beadle, Y Chong, J Trahan… - Bioorganic & medicinal …, 2007 - Elsevier
… A solution of compound 13 (0.120 g, 0.424 mmol), 3-hexadecyloxy-propan-1-ol (HDP-OH) (0.191 g, 0.64 mmol), and DMAP (0.078 g, 0.64 mmol) in DMF (10 ml) was treated with DCC (…
Number of citations: 33 www.sciencedirect.com
H Taguchi, WLF Armarego - Medicinal research reviews, 1998 - Wiley Online Library
… The “nonglycerol” ether 3-hexadecyloxy-propan-1-ol with 6-MePH4 (0.5 mM, at pH 7.5 [25C] as cofactor, assay [D] in Table VI, had Km 100 M, Vmax 23.3 nmol/min.mg and V/K 0.23 and …
Number of citations: 56 onlinelibrary.wiley.com
AS Sokolova, OI Yarovaya, NI Bormotov… - Chemistry & …, 2018 - Wiley Online Library
A series of the bornyl ester/amide derivatives with N‐containing heterocycles were designed and synthesized as vaccinia virus ( VV ) inhibitors. Bioassay results showed that among the …
Number of citations: 34 onlinelibrary.wiley.com
VC Yan, CD Pham, ES Ballato, KL Yang… - Journal of Medicinal …, 2022 - ACS Publications
Cancers harboring homozygous deletion of the glycolytic enzyme enolase 1 (ENO1) are selectively vulnerable to inhibition of the paralogous isoform, enolase 2 (ENO2). A previous …
Number of citations: 1 pubs.acs.org
Y Xu, M Ogunsina, P Samadder, G Arthur… - …, 2013 - Wiley Online Library
The potent antitumor activity of 1‐O‐hexadecyl‐2‐O‐methyl‐3‐O‐(2′‐amino‐2′‐deoxy‐β‐D‐glucopyranosyl)‐sn‐glycerol (1) was previously shown to arise through an apoptosis‐…
N Pribut, M D'Erasmo, M Dasari… - Journal of Medicinal …, 2021 - ACS Publications
Tenofovir (TFV) is the cornerstone nucleotide reverse transcriptase inhibitor (NtRTI) in many combination antiretroviral therapies prescribed to patients living with HIV/AIDS. Due to poor …
Number of citations: 10 pubs.acs.org
MM Kaiser, L Poštová-Slavětínská, M Dračínský… - European Journal of …, 2016 - Elsevier
The lack of antiviral activity of recently described (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid, or (S)-CPMEA in brief, has been speculated to possibly be due to the …
Number of citations: 4 www.sciencedirect.com
MO Ogunsina - 2016 - mspace.lib.umanitoba.ca
A major impediment to successful treatment of cancer is the inability of clinically available drugs to kill cancer stems cells (CSCs), a subset of tumor cells that mediate progression, …
Number of citations: 2 mspace.lib.umanitoba.ca

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